molecular formula C19H18ClF4N3O2 B2487182 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate CAS No. 338415-48-8

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2487182
CAS No.: 338415-48-8
M. Wt: 431.82
InChI Key: FRHLLHACUPDBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C19H18ClF4N3O2 and its molecular weight is 431.82. The purity is usually 95%.
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Scientific Research Applications

Neurotransmitter Research

One significant application of this compound is in the study of neurotransmitters, specifically serotonin (5-HT1A) receptors. The research by Plenevaux et al. (2000) highlights the use of [(18)F]p-MPPF, a variant of this compound, for exploring the serotonergic neurotransmission using positron emission tomography (PET) in various species including rats, cats, monkeys, and humans. This study emphasizes its importance in neurochemical investigations, particularly in understanding the complexities of the serotonergic system in both animal models and humans (Plenevaux et al., 2000).

Synthesis of Neuroleptic Agents

This compound is also pivotal in the synthesis of neuroleptic agents. Botteghi et al. (2001) describe its role in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. Their study presents a synthetic route involving the rhodium catalyzed hydroformylation of certain intermediates, showcasing the compound's utility in creating pharmacologically significant products (Botteghi et al., 2001).

Phosphodiesterase (PDE) Inhibitors

Baker et al. (1995) conducted studies on new phosphodiesterase inhibitors, synthesizing derivatives that included 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate. These compounds showed potential inotropic and chronotropic activity, indicating their possible applications in heart therapy (Baker et al., 1995).

Serotonin 5-HT2 Antagonist Activity

Research by Watanabe et al. (1992) focuses on the synthesis of compounds with 5-HT2 and alpha 1 receptor antagonist activity. The study indicates that certain derivatives with the compound have shown promising results in this area, contributing to our understanding of these receptors' function (Watanabe et al., 1992).

Design of Novel Insecticides

Cai et al. (2010) explored the use of this compound as a lead in designing novel insecticides. They synthesized a series of derivatives and evaluated them for biological activities against the armyworm Pseudaletia separata, showing that it has potential applications in agricultural pest control (Cai et al., 2010).

Future Directions

The future directions for the use of this compound could be vast, ranging from its application in organic synthesis to potential uses in medicinal chemistry. Its unique structure could make it a valuable building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O2/c20-16-11-14(19(22,23)24)12-25-17(16)27-7-5-26(6-8-27)9-10-29-18(28)13-1-3-15(21)4-2-13/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHLLHACUPDBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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